molecular formula C10H12N2O3S B15370920 Ethyl 4-acetyl-2-(methylthio)pyrimidine-5-carboxylate

Ethyl 4-acetyl-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B15370920
M. Wt: 240.28 g/mol
InChI Key: XOFVHESPMDXVNE-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a 4-acetyl substituent, a 2-(methylthio) group, and an ethyl ester at position 3. Pyrimidine derivatives are pivotal in medicinal chemistry due to their versatility as kinase inhibitors, anticancer agents, and intermediates in drug discovery .

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

ethyl 4-acetyl-2-methylsulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C10H12N2O3S/c1-4-15-9(14)7-5-11-10(16-3)12-8(7)6(2)13/h5H,4H2,1-3H3

InChI Key

XOFVHESPMDXVNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(=O)C)SC

Origin of Product

United States

Scientific Research Applications

Ethyl 4-acetyl-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a carboxylate functional group and an acetyl group at the 4-position, with a methylthio group at the 2-position. It has gained interest in research for its potential biological activities and use as a building block in organic synthesis. Its molecular formula is C10H12N2O4S, with a molecular weight of approximately 232.28 g/mol. This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry.

Scientific Research Applications

  • Organic Synthesis: this compound is a versatile intermediate in organic synthesis.
  • Medicinal Chemistry: It is also useful in medicinal chemistry. Pyrimidines, in general, have been employed as starting materials for synthesizing novel scaffolds that are related to DNA bases and derivatives, allowing for the creation of compounds with biological and pharmacological properties, including anticancer, anxiolytic, antioxidant, antiviral, antifungal, anticonvulsant, antidepressant, and antibacterial activities .
  • Synthesis of Pyrimidine Derivatives: It is involved in synthesizing alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylate .
  • Kinase Inhibitors: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate has been used in the synthesis of derivatives of pyrido[2,3-d]pyrimidin-7-one, which are inhibitors of kinases such as Raf. These compounds exhibit anti-proliferative activity against cells, including tumor cells, making them useful in treating diseases such as cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of ethyl 4-acetyl-2-(methylthio)pyrimidine-5-carboxylate include:

Compound Name Substituents (Position 4) Key Properties/Applications References
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Chloro Intermediate for kinase inhibitors (e.g., JND3229, IC₅₀ = 5.8 nM for EGFR C797S mutant)
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate Amino Precursor for pyrimidopyrimidines targeting protein kinases; melting point: 127–128°C
Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate Benzylamino Synthesized via amine displacement; used in heterocyclic drug discovery
Ethyl 4-chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate Chloro, 6-methyl Safety data available (CAS 583878-42-6); used in bulk synthesis

Key Observations:

  • Reactivity: Chloro-substituted derivatives (e.g., 4-chloro) are highly reactive intermediates for nucleophilic substitutions, enabling the introduction of amino, acetyl, or aryl groups .
  • Biological Activity: Amino-substituted analogs exhibit kinase inhibition, while chloro derivatives are precursors for covalent EGFR inhibitors like JND3229 .
  • Physical Properties: Amino derivatives (e.g., 4-amino) have higher melting points (127–128°C) compared to liquid or lower-melting intermediates like 4-chloro analogs, suggesting enhanced crystallinity .

Pharmacokinetic and Therapeutic Profiles

  • RO4383596 (4-Chloro Analog Derivative) : Exhibits high oral bioavailability and efficacy in rodent angiogenesis models at 25 mg/kg, with a favorable kinase selectivity profile .
  • 4-Amino Analogs: Used in kinase inhibitors, suggesting that electron-donating groups (e.g., -NH₂) may enhance target engagement compared to electron-withdrawing acetyl groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-acetyl-2-(methylthio)pyrimidine-5-carboxylate, and what experimental conditions optimize yield?

  • Methodology : The compound is synthesized via nucleophilic substitution of the chloro group in Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) with an acetyl group. A two-step approach is common:

Pyrimidine ring formation : Condensation of S-methylisothiourea with diethyl ethoxymethylene malonate under basic conditions (e.g., NaOEt/EtOH) yields the 4-oxo intermediate .

Acetylation : Reaction of the intermediate with acetyl chloride or acetic anhydride in the presence of a Lewis acid (e.g., AlCl₃) under reflux .

  • Optimization : Yield improvements (≥70%) are achieved by controlling reaction temperature (60–80°C), stoichiometric excess of acetylating agent (1.5–2.0 eq), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirm substituent positions and purity. Key signals include the acetyl proton (δ 2.6–2.8 ppm, singlet) and methylthio group (δ 2.5–2.6 ppm) .
  • HPLC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 255.1) and purity (>95%) using C18 columns with acetonitrile/water mobile phases .
  • Melting Point : Reported range 60–63°C (uncorrected) .

Advanced Research Questions

Q. How does the acetyl group at position 4 influence biological activity compared to other substituents (e.g., chloro, amino)?

  • SAR Insights :

  • Acetyl (COCH₃) : Enhances electron-withdrawing effects, increasing reactivity in nucleophilic substitutions. Shown to inhibit viral proteases (e.g., HCV NS3/4A) by mimicking substrate transition states .
  • Chloro (Cl) : Improves binding to bacterial DNA gyrase but reduces solubility .
  • Amino (NH₂) : Increases hydrogen-bonding potential, improving kinase inhibition (e.g., CDK2) but lowers metabolic stability .
    • Experimental Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based protease assays) and logP measurements to assess lipophilicity .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions or cyclization reactions?

  • DFT Calculations : Model transition states for acetyl group substitution using Gaussian09 at the B3LYP/6-31G(d) level. Predict regioselectivity in reactions with amines or thiols .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., PKC isoforms). Focus on steric clashes between the acetyl group and hydrophobic binding pockets .

Q. How can researchers resolve contradictions in reported biological activity across studies?

  • Case Example : Discrepancies in antiviral activity (HCMV vs. HSV-1) may arise from assay conditions (e.g., cell line variability, MOI).
  • Resolution Strategy :

Standardize assays using identical cell lines (e.g., HFF for HCMV) and viral strains.

Validate results with orthogonal methods (e.g., plaque reduction vs. qPCR) .

Compare with structurally related controls (e.g., Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate) to isolate substituent effects .

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

  • Key Issues :

  • Low Yield in Acetylation : Side reactions (e.g., over-acetylation) reduce purity.
  • Purification Bottlenecks : Column chromatography is impractical at >100 g scales.
    • Solutions :
  • Use flow chemistry for precise temperature control during acetylation.
  • Replace chromatography with recrystallization (e.g., EtOH/H₂O solvent system) .

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